![molecular formula C8H9BrFN B1498704 4-bromo-2-fluoro-N,N-dimethylaniline CAS No. 887268-20-4](/img/structure/B1498704.png)
4-bromo-2-fluoro-N,N-dimethylaniline
Overview
Description
4-Bromo-2-fluoro-N,N-dimethylaniline is a chemical compound with the molecular formula C8H10BrFN. It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula BrC6H4N(CH3)2 . The compound contains a bromine atom (Br), a fluorine atom (F), a nitrogen atom (N), and two methyl groups (CH3) attached to a benzene ring .Scientific Research Applications
1. Photodehalogenation and Photophysics
Research by Freccero, Fagnoni, and Albini (2003) studied the photochemistry of haloanilines, including 4-bromo-2-fluoro-N,N-dimethylaniline. They explored both homolytic and heterolytic paths in photodehalogenation, providing insights into synthetic methods and photodegradation of halogenated aromatic pollutants. This study is significant for understanding the photophysics of haloanilines and their potential applications in developing synthetic methodologies and managing environmental pollutants (Freccero, Fagnoni, & Albini, 2003).
2. Fluorescent Sensing Systems
Yu, Rhee, and Hong (2011) developed a fluorescent sensing system based on the palladium-catalyzed Heck reaction, utilizing 4-bromo-N,N-dimethylaniline. This system allows for selective detection of palladium(II) among other metal species, making it a potentially valuable tool for analytical chemistry and environmental monitoring (Yu, Rhee, & Hong, 2011).
3. Synthesis and Characterization of Compounds
Research into the synthesis of 4-bromo-N,N-dimethylaniline has been conducted by Zhang Xing-chen (2008), highlighting its potential as an intermediate in various chemical reactions. This synthesis process enhances the selectivity of substitution reactions and could be crucial for developing new chemical compounds or materials (Zhang Xing-chen, 2008).
4. Reactions with Hemoglobin
Renner (2004) explored the reactions of 4-halogeno-N,N-dimethylaniline-N-Oxide with hemoglobin. This study provides insights into the biochemical interactions of haloanilines, which could be relevant for understanding their biological activity and potential therapeutic applications (Renner, 2004).
5. Electron-Transfer Studies
The work of Oyama and Higuchi (2002) on the electron-transfer stopped-flow method using 4-bromo-N, N-dimethylaniline cation radical contributes to the field of spectrochemical analysis. Their research offers a deeper understanding of the reaction dynamics of electron-transfer processes, which is crucial in various fields including analytical chemistry and material science (Oyama & Higuchi, 2002).
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-fluoro-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYOXHVNYCDDLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654204 | |
Record name | 4-Bromo-2-fluoro-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
887268-20-4 | |
Record name | 4-Bromo-2-fluoro-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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